CDK2/Cyclin E Inhibitory Activity: Inactive Parent Scaffold vs. Potent 4-Arylazo Derivative CAN508 (31b)
The parent 3,5-diamino-4-phenylpyrazole scaffold shows only low inhibition activity against CDK2/cyclin E kinase in routine screening [1]. In direct contrast, the 4-arylazo derivative CAN508 (compound 31b, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) inhibits CDK9/cyclin T1 with an IC50 of 0.35 µM (350 nM) and exhibits 38-fold selectivity for CDK9/cyclin T1 over other CDK/cyclin complexes [2] [3]. This represents a >285-fold improvement in potency resulting solely from 4-position functionalization, as quantified by the change from a qualitatively inactive state to a sub-micromolar IC50.
| Evidence Dimension | CDK-cyclin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low inhibition activity (qualitatively inactive in CDK2/cyclin E assay) [1] |
| Comparator Or Baseline | CAN508 (31b): CDK9/cyclin T1 IC50 = 350 nM; CDK2/cyclin E IC50 = 20 µM [2] [3] |
| Quantified Difference | >285-fold potency gap (qualitatively inactive vs. 350 nM for CDK9); 38-fold selectivity for CDK9/cyclin T1 over other CDKs [2] [3] |
| Conditions | In vitro kinase assays using purified CDK2/cyclin E (initial screening) and CDK1/B, CDK2/E, CDK4/D1, CDK7/H, CDK9/T1 panels; ATP-competitive mode confirmed by enzyme kinetics and X-ray crystallography (PDB: 2CLX) [2] |
Why This Matters
The 4-phenyl parent scaffold is essential for accessing CAN508-class CDK9/cyclin T1-selective inhibitors; substitution at the 4-position with a phenylazo group transforms an inactive scaffold into a potent, selective kinase inhibitor, making the parent compound the indispensable synthetic gateway.
- [1] Cankař, P.; Fryšová, I.; Slouka, J.; Kryštof, V.; Fischer, P. M.; Strnad, M. A Novel Selective Inhibitors of CDK. Chem. Listy 2006, 100, 374–375. (Conference abstract describing low inhibition activity of 3,5-diamino-4-fenylazopyrazol as basic compound). View Source
- [2] Kryštof, V.; Cankař, P.; Fryšová, I.; Slouka, J.; Kontopidis, G.; Džubák, P.; Hajdúch, M.; Srovnal, J.; de Azevedo, W. F., Jr.; Orságh, M.; Paprskářová, M.; Rolčík, J.; Látr, A.; Fischer, P. M.; Strnad, M. 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. J. Med. Chem. 2006, 49 (22), 6500–6509. View Source
- [3] BindingDB. BDBM12028: CAN508 (31b) – IC50 = 350 nM for CDK9/cyclin T1. Retrieved from BindingDB primary search. View Source
